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Compound of Interest

Compound Name: (Rac)-DNDI-8219

Cat. No.: B12416133

Core Compound Class: Nitroimidazooxazines

(Rac)-DNDI-8219 belongs to the nitroimidazooxazine class of bicyclic nitroheterocyclic
compounds. This class of molecules is characterized by a fused imidazole and oxazine ring
system, with a critical nitro group substituent. These compounds are prodrugs, meaning they
require metabolic activation within the target organism to exert their therapeutic effect. The
nitroimidazooxazine scaffold has been extensively investigated for its potent activity against
various pathogens, notably Mycobacterium tuberculosis, and more recently, kinetoplastid
parasites such as Leishmania donovani (the causative agent of visceral leishmaniasis) and
Trypanosoma cruzi (the causative agent of Chagas disease).

The development of compounds like (Rac)-DNDI-8219 has been driven by the urgent need for
new, effective, and orally bioavailable treatments for neglected tropical diseases. The Drugs for
Neglected Diseases initiative (DNDi) has been instrumental in advancing this class of
compounds through preclinical development.

Mechanism of Action: Bioreductive Activation

The primary mechanism of action for the nitroimidazooxazine class is bioreductive activation.
The inactive prodrug enters the parasite where the nitro group is reduced by a specific parasitic
enzyme, a type Il nitroreductase (NTR2).[1] This enzymatic reduction, which occurs under the
low-oxygen conditions typical of the host-parasite environment, generates reactive nitrogen
species, including nitric oxide. These reactive intermediates are highly cytotoxic, leading to
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parasite death through mechanisms believed to include DNA damage and interference with
essential cellular processes.

The selectivity of these compounds for the parasite over the mammalian host is attributed to
the presence of the specific activating nitroreductase in the parasite, which is absent in
mammalian cells.[2] This targeted activation minimizes off-target effects and contributes to a
more favorable safety profile.
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Figure 1: Bioreductive activation pathway of (Rac)-DNDI-8219.

Quantitative Data Summary

Due to the limited availability of comprehensive public data specifically for (Rac)-DNDI-8219,
the following tables include representative data for the closely related and well-documented
nitroimidazo-oxazole compound, DNDI-VL-2098, which serves as a pertinent example for this
class.

Table 1: In Vitro Efficacy of DNDI-VL-2098 Against

Leishmania donovani
Strain IC50 (pM)
DD8 (luciferase-transfected) 0.03[3][4][5]

Table 2: In Vivo Efficacy of DNDI-VL-2098 in Animal
Models of Vi | Leis| .

Animal Model Efficacy Endpoint Oral Dose Result

BALB/c Mouse (acute ) i
ED90 3.7 mg/kg[3][4][5] High efficacy

model)

Hamster (chronic ) i
ED90 <25 mg/kg[3][4][5] High efficacy

model)

Table 3: Safety and Pharmacokinetic Profile
(Conceptual)

Note: Specific values for (Rac)-DNDI-8219 are not publicly available. This table represents key
parameters evaluated for this class of compounds during preclinical development.
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Parameter Description Target Profile
Safety

Cytotoxicity (e.g., HepG2) IC50 >100 pM

hERG Inhibition IC50 >10 UM (to minimize

cardiotoxicity risk)

Ames Test

Mutagenicity

Negative

Pharmacokinetics (Oral)

Maximum plasma

Sufficient to exceed IC50 for a

Cmax ) ) )
concentration sustained period
Tmax Time to reach Cmax Rapid to moderate
High, indicating good overall
AUC Area under the curve
exposure
Bioavailability Percentage of drug absorbed >20%

Half-life (t1/2)

Time for plasma concentration

to halve

Sufficient for once or twice-

daily dosing

Experimental Protocols
In Vitro Macrophage Amastigote Assay

This assay is crucial for determining the efficacy of compounds against the intracellular

amastigote stage of Leishmania, which is the clinically relevant form of the parasite.

Methodology:

e Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-

well plates. The cells are allowed to adhere for 24 hours.

o Parasite Infection: Macrophages are infected with Leishmania donovani promastigotes at a

parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for

phagocytosis and transformation of promastigotes into amastigotes.
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o Compound Treatment: Extracellular promastigotes are washed away, and the infected
macrophages are treated with serial dilutions of (Rac)-DNDI-8219 or a control drug.

 Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

e Quantification: The plates are fixed, stained with Giemsa, and the number of amastigotes per
100 macrophages is determined by microscopic examination. The 50% inhibitory
concentration (IC50) is calculated by comparing the number of amastigotes in treated versus
untreated wells.

In Vitro Macrophage Amastigote Assay Workflow

Harvest & Seed ~ Infect with ~ Treat with ~ Incubate » | Fix & Stain Microscopic
Mouse Macrophages " L. donovani Promastigotes | (Rac)-DNDI-8219 1 (72 hours) 1 (Giemsa) Quantification (IC50)

Click to download full resolution via product page

Figure 2: Workflow for the in vitro macrophage amastigote assay.

In Vivo Efficacy in a Murine Model of Visceral
Leishmaniasis

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties
of drug candidates.

Methodology:
e Animal Model: Female BALB/c mice (6-8 weeks old) are used.
« Infection: Mice are infected via the tail vein with 1 x 10"7 Leishmania donovani amastigotes.

e Treatment: Treatment is initiated on day 7 post-infection. (Rac)-DNDI-8219 is administered
orally once or twice daily for 5 consecutive days at various doses. A vehicle control group
and a positive control group (e.g., treated with miltefosine) are included.
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» Evaluation: On day 14 post-infection, the mice are euthanized, and the livers and spleens
are collected.

o Parasite Burden Quantification: The parasite burden in the liver and spleen is determined by
preparing tissue homogenates and counting the number of amastigotes in Giemsa-stained
smears. The results are expressed as Leishman-Donovan Units (LDUS).

o Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the
LDU of the treated groups to the vehicle control group. The effective dose that causes 90%
inhibition (ED90) is then determined.

In Vivo Murine Efficacy Study Workflow
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Figure 3: Workflow for the in vivo murine model of visceral leishmaniasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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